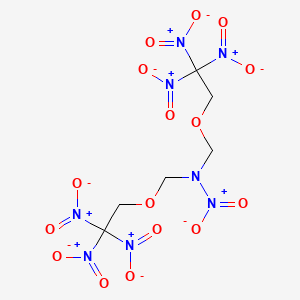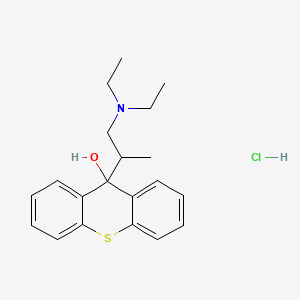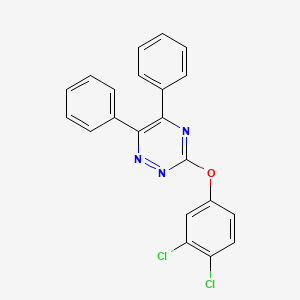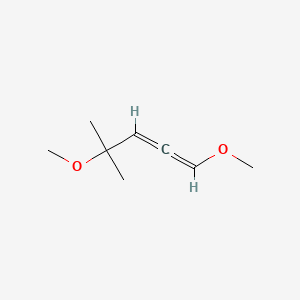![molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4](/img/structure/B14436375.png)
9,9-Dimethylbicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethylbicyclo[331]nonane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular N-alkylation in the presence of a base, which facilitates the formation of the bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to promote the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
9,9-Dimethylbicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to investigate its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, making it structurally similar but with different chemical properties.
Uniqueness: 9,9-Dimethylbicyclo[3.3.1]nonane is unique due to its stability and the presence of two methyl groups at the 9-position, which influence its reactivity and potential applications. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
75984-22-4 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
9,9-dimethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
LZCUJKWUUWZVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC1CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


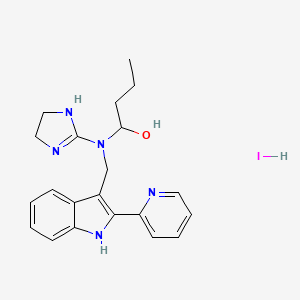
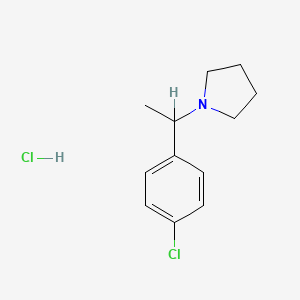
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
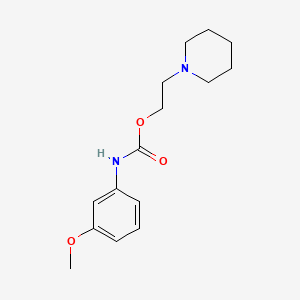
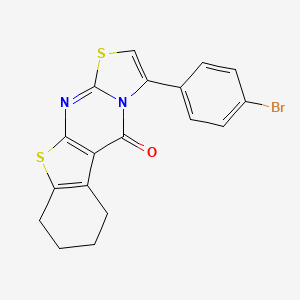

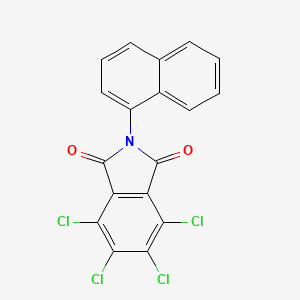
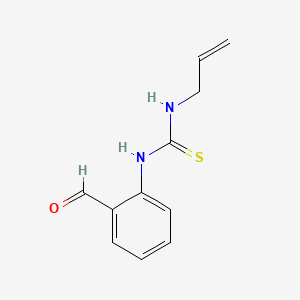
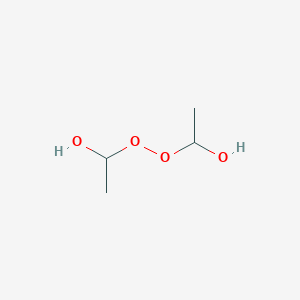
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
